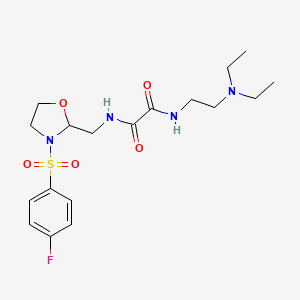
N1-(2-(diethylamino)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(diethylamino)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H27FN4O5S and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(diethylamino)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
The synthesis of this compound typically involves the following steps:
- Formation of the Oxazolidinone Ring : This is achieved by reacting an amino alcohol with a suitable carbonyl compound under acidic or basic conditions.
- Introduction of the Tosyl Group : The intermediate oxazolidinone is treated with tosyl chloride in the presence of a base to introduce the tosyl group.
- Formation of the Oxalamide Linkage : This final step involves coupling the diethylaminoethyl group with the tosylated oxazolidinone using oxalyl chloride and a suitable base to form the oxalamide linkage.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a related compound was tested against various bacterial strains, showing significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating weaker effects against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity of Related Compounds
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| E. coli | 8 | 1024 |
| S. aureus | 14 | 64 |
| B. subtilis | 16 | 32 |
| C. albicans | 15 | 64 |
This data suggests that compounds with similar structural features may possess valuable antimicrobial properties, making them candidates for further development in therapeutic applications .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microbial cells. The presence of the oxazolidinone structure is known to interfere with protein synthesis in bacteria, thereby inhibiting their growth and proliferation.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound in various biological assays:
- Study on Antimicrobial Efficacy : A study investigated the antimicrobial activity of a similar oxazolidinone derivative against clinical isolates from patients with infections. The results demonstrated that the compound effectively reduced bacterial load in vitro and showed promise for further clinical evaluation.
- Toxicological Assessment : Another study evaluated the toxicity profile of related compounds in mammalian cell lines, revealing that while antimicrobial activity was pronounced, cytotoxic effects were minimal at therapeutic concentrations, suggesting a favorable safety profile for further development.
Propiedades
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN4O5S/c1-3-22(4-2)10-9-20-17(24)18(25)21-13-16-23(11-12-28-16)29(26,27)15-7-5-14(19)6-8-15/h5-8,16H,3-4,9-13H2,1-2H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEGGKXSVBGOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













